molecular formula C16H14ClN3O B5842836 6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B5842836
M. Wt: 299.75 g/mol
InChI Key: JWVBQCBIOADVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound with potential therapeutic applications. It belongs to the pyrazolopyrimidine family of compounds and has been studied for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or signaling pathways. It may also modulate the expression of certain genes that are involved in inflammation, cancer, or neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that 6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its high potency and specificity. The compound has been shown to have a low toxicity profile and can be used at relatively low concentrations. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol. One potential direction is to further explore its anti-inflammatory effects in various animal models of inflammatory diseases. Another direction is to investigate its potential as a neuroprotective agent in models of neurodegenerative diseases. Additionally, the compound could be further optimized to improve its solubility and bioavailability, which would make it more suitable for clinical applications.

Synthesis Methods

The synthesis of 6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-2-methyl-3-oxobut-2-enoic acid ethyl ester. This intermediate is then reacted with 2-aminomethyl-5-methylpyrazole to form the desired compound. The synthesis method has been optimized to achieve high yield and purity.

Scientific Research Applications

6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. The compound has been tested in vitro and in vivo models and has shown promising results.

properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-3-4-13-10(2)18-15-9-14(19-20(15)16(13)21)11-5-7-12(17)8-6-11/h3,5-9,19H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVBQCBIOADVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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